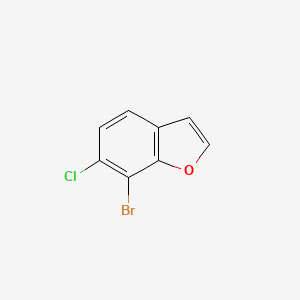

7-Bromo-6-chloro-1-benzofuran

Beschreibung

Significance of the Benzofuran (B130515) Heterocyclic System as a Privileged Scaffold in Organic Synthesis

The benzofuran ring system, formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a prominent heterocyclic scaffold in organic synthesis. Its prevalence in a wide array of natural products and biologically active compounds underscores its significance. scirp.orgcuestionesdefisioterapia.com This structural motif is considered a "privileged scaffold" because its derivatives have been found to interact with a diverse range of biological targets, leading to various pharmacological activities. scirp.orgcuestionesdefisioterapia.com The versatility of the benzofuran core allows for a multitude of chemical modifications, enabling the creation of extensive libraries of compounds for drug discovery and materials science. beilstein-journals.org

Overview of Halogenated Benzofurans as Versatile Synthetic Intermediates and Pharmacophores

The introduction of halogen atoms onto the benzofuran skeleton dramatically enhances its utility as a synthetic intermediate and a pharmacophore. Halogenation provides reactive handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation reactions. evitachem.com These reactions are pivotal for constructing more complex molecular architectures.

The presence of halogens also significantly influences the electronic properties of the benzofuran ring system. The electron-withdrawing nature of halogens can modulate the reactivity of the molecule and its potential to engage in intermolecular interactions, which is a critical aspect in the design of new materials and therapeutic agents. researchgate.net Specifically, dihalogenated benzofurans like 7-Bromo-6-chloro-1-benzofuran offer multiple sites for selective functionalization, making them highly valuable building blocks in organic synthesis.

Chemical Properties and Synthesis of this compound

This section focuses on the specific attributes and preparation of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1427404-45-2 | bldpharm.comfluorochem.co.uk |

| Molecular Formula | C₈H₄BrClO | fluorochem.co.ukuni.lu |

| Molecular Weight | 231.47 g/mol | |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | C1=CC(=C(C2=C1C=CO2)Br)Cl | uni.lu |

| InChI Key | GLYRZZHNOLUQDP-UHFFFAOYSA-N | fluorochem.co.ukuni.lu |

| Monoisotopic Mass | 229.9134 Da | uni.lu |

| XlogP (predicted) | 3.6 | uni.lu |

This table is interactive. You can sort the data by clicking on the column headers.

The synthesis of this compound typically involves the controlled halogenation of a benzofuran precursor. While specific, detailed synthetic procedures for this exact compound are not extensively published in readily available literature, general methods for preparing halogenated benzofurans can be inferred. One common approach is the electrophilic aromatic substitution of a pre-formed benzofuran ring. evitachem.com For instance, the synthesis of a related compound, 7-bromobenzofuran, has been achieved through a two-step process starting from o-bromophenol and 2-chloro-1,1-dimethoxyethane, followed by an acid-catalyzed cyclization. google.comgoogle.com The regioselectivity of halogenation, which is crucial for obtaining the desired 7-bromo-6-chloro substitution pattern, can be challenging and often requires careful optimization of reaction conditions, such as the choice of halogenating agents, catalysts, and solvents.

Reactivity and Applications in Research

The dual halogenation of this compound at adjacent positions on the benzene ring imparts a unique reactivity profile. The bromine and chlorine atoms can be selectively targeted in various chemical reactions.

Key reactions involving this compound include:

Cross-Coupling Reactions: The bromo and chloro substituents serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more elaborate molecules.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the halogens facilitates nucleophilic aromatic substitution reactions, where the halogen atoms can be displaced by a variety of nucleophiles. evitachem.com

Metallation: The bromine atom can be selectively replaced by a metal through lithium-halogen exchange, creating a reactive organometallic intermediate that can then be quenched with various electrophiles.

These reactive properties make this compound a valuable intermediate in the synthesis of a wide range of organic compounds. Its potential applications are primarily in the realm of medicinal chemistry and materials science. The benzofuran core is a known pharmacophore, and the specific halogenation pattern of this compound could lead to novel derivatives with interesting biological activities. In materials science, halogenated aromatic compounds are explored for their potential use in organic electronics, where the electronic properties can be fine-tuned through synthetic modifications.

Spectroscopic Data

While a comprehensive, publicly available dataset of all spectroscopic information for this compound is not available, some predicted and general data can be referenced.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 230.92068 | 137.7 |

| [M+Na]⁺ | 252.90262 | 153.9 |

| [M-H]⁻ | 228.90612 | 146.5 |

| [M+NH₄]⁺ | 247.94722 | 162.4 |

| [M+K]⁺ | 268.87656 | 142.5 |

| [M+H-H₂O]⁺ | 212.91066 | 139.9 |

| [M+HCOO]⁻ | 274.91160 | 157.0 |

| [M+CH₃COO]⁻ | 288.92725 | 155.3 |

Data sourced from PubChemLite. This table is interactive. uni.lu

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the characterization of this compound. bldpharm.com ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight. bldpharm.com

Concluding Remarks

This compound represents a fascinating example of a dihalogenated heterocyclic compound with significant potential in synthetic organic chemistry. Its unique substitution pattern offers a platform for diverse chemical modifications, paving the way for the creation of novel molecules with potentially valuable properties for research in medicinal chemistry and materials science. Further exploration of the reactivity and applications of this compound will undoubtedly continue to enrich the field of heterocyclic chemistry.

Eigenschaften

IUPAC Name |

7-bromo-6-chloro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYRZZHNOLUQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CO2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427404-45-2 | |

| Record name | 7-bromo-6-chloro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromo 6 Chloro 1 Benzofuran

Direct Halogenation Approaches to Substituted Benzofuran (B130515) Systems

Direct halogenation of the benzofuran ring is a common method for introducing halogen atoms. However, achieving the desired 7-bromo-6-chloro substitution pattern is a significant challenge due to the inherent reactivity of the benzofuran nucleus and the directing effects of the substituents.

Regioselective Bromination and Chlorination Strategies for Benzofuran Derivatives

The benzofuran ring system is generally susceptible to electrophilic attack. The position of electrophilic substitution is influenced by the electron density of the ring and the directing effects of any existing substituents. In an unsubstituted benzofuran, electrophilic attack typically occurs at the 2- and 3-positions of the furan (B31954) ring due to its higher electron density compared to the benzene (B151609) ring. stackexchange.comechemi.comechemi.com

When a halogen is already present on the benzene ring, it influences the position of subsequent halogenation. Halogens are deactivating groups but are ortho-, para-directing. Therefore, in a 6-chlorobenzofuran, the chlorine atom would direct an incoming electrophile (such as a bromine cation) to the 5- and 7-positions. Similarly, in a 7-bromobenzofuran, the bromine atom would direct an incoming electrophile (such as a chlorine cation) to the 6- and 8-positions (with the 8-position being part of the furan ring and less likely to undergo substitution). Achieving the specific 7-bromo-6-chloro substitution pattern via direct halogenation would likely involve a stepwise approach, for instance, bromination of 6-chloro-1-benzofuran or chlorination of 7-bromo-1-benzofuran. The success of such an approach is highly dependent on the precise reaction conditions and the relative activating/deactivating and directing effects of the initial halogen substituent.

Electrophilic Halogenation Techniques and Reagent Selection

A variety of reagents are available for the electrophilic halogenation of aromatic systems, each with its own reactivity and selectivity profile.

N-Bromosuccinimide (NBS) is a widely used reagent for bromination. It provides a low concentration of bromine in situ, which can help to control the reaction and prevent over-bromination. It is often used with a catalyst, such as a Lewis acid or a protic acid, to enhance its electrophilicity.

Copper(II) Chloride (CuCl₂) can be used as a chlorinating agent, often in the presence of an oxidizing agent. It can facilitate chlorination through a variety of mechanisms, including the in situ generation of chlorine.

Sulfuryl Chloride (SO₂Cl₂) is another common reagent for chlorination. It can act as a source of chlorine and can be used with or without a catalyst. Lewis acids are often employed to increase its reactivity.

The selection of the appropriate reagent and reaction conditions is crucial for controlling the regioselectivity of the halogenation. Factors such as the solvent, temperature, and the presence of catalysts can all have a significant impact on the outcome of the reaction.

Methodological Challenges in Regioselectivity and Isomer Control

The primary challenge in the direct halogenation of substituted benzofurans is controlling the regioselectivity to obtain the desired isomer. The formation of multiple isomers is a common problem, leading to difficult purification processes and lower yields of the target compound.

The directing effects of the substituents on the benzofuran ring can be complex. The interplay between the activating effect of the furan oxygen and the deactivating, yet ortho-, para-directing, effect of a halogen substituent can lead to a mixture of products. For instance, in the bromination of 6-chlorobenzofuran, while the chlorine directs to the 5- and 7-positions, some substitution might also occur at the electron-rich 2- or 3-positions of the furan ring.

Overcoming these challenges often requires careful optimization of reaction conditions, including the choice of halogenating agent, solvent, temperature, and catalyst. In some cases, protecting groups may be necessary to block more reactive sites and direct the halogenation to the desired position.

Multi-Step Synthetic Routes for Halogenated Benzofuran Core Construction

An alternative to direct halogenation is the construction of the benzofuran ring from precursors that already contain the desired halogen substitution pattern. This approach offers greater control over the final structure and can avoid the regioselectivity issues associated with direct halogenation.

Cyclization Reactions for Benzofuran Scaffolds

A powerful strategy for the synthesis of substituted benzofurans involves the cyclization of appropriately substituted phenolic precursors. Palladium-catalyzed reactions have emerged as particularly versatile and efficient methods for constructing the benzofuran core. nih.govelsevier.esacs.orgorganic-chemistry.org

Palladium-catalyzed reactions, such as the Sonogashira coupling followed by intramolecular cyclization, are widely used for the synthesis of benzofurans. organic-chemistry.orgnih.gov This strategy typically involves the coupling of an ortho-alkynylphenol with an aryl or vinyl halide, followed by a cyclization step to form the benzofuran ring.

To synthesize 7-Bromo-6-chloro-1-benzofuran using this approach, a plausible route would involve a starting material such as a 3-bromo-4-chloro-2-alkynylphenol. The synthesis of this key intermediate would be a critical step. The general scheme for the palladium-catalyzed synthesis of a benzofuran is outlined below:

| Step | Reaction | Description |

| 1 | Sonogashira Coupling | An ortho-halophenol is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. |

| 2 | Intramolecular Cyclization | The resulting ortho-alkynylphenol undergoes an intramolecular cyclization, often catalyzed by a transition metal like palladium or copper, or promoted by a base, to form the benzofuran ring. |

This multi-step approach allows for the precise placement of the bromo and chloro substituents on the starting phenolic ring, thus ensuring the formation of the desired this compound without the issue of isomeric mixtures. The challenge in this methodology lies in the synthesis of the appropriately substituted starting materials.

Below is a table summarizing the key palladium-catalyzed reactions used in benzofuran synthesis:

| Reaction Name | Description | Key Reagents |

|---|---|---|

| Sonogashira Coupling/Cyclization | Coupling of an o-halophenol with a terminal alkyne, followed by intramolecular cyclization. | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, base (e.g., Et₃N) |

| Heck Reaction/Cyclization | Intramolecular cyclization of an o-allylphenol or related olefinic substrate. | Pd catalyst (e.g., Pd(OAc)₂), oxidant |

| Enolate Arylation/Cyclization | Coupling of an o-halophenol with a ketone enolate, followed by cyclization. acs.org | Pd catalyst, phosphine (B1218219) ligand, base |

These palladium-catalyzed methods offer a powerful and flexible toolkit for the synthesis of a wide range of substituted benzofurans, including complex halogenated derivatives like this compound.

Copper-Catalyzed Ring Closure and Coupling Methodologies

Copper-catalyzed reactions are a cornerstone in the synthesis of benzofurans, primarily through intramolecular C-O bond formation. One prominent strategy involves the copper-catalyzed intramolecular O-arylation of 1-(2-haloaryl)ketones. This approach is effective for the synthesis of various benzofuran analogues. nih.gov In some one-pot procedures, an iron(III)-catalyzed halogenation of an aryl ketone is followed by a copper-catalyzed cyclization to yield the benzofuran product. nih.gov Even parts-per-million (ppm) levels of copper can effectively catalyze the intramolecular O-arylation step. nih.gov

Another significant copper-catalyzed route is the aerobic oxidative cyclization of phenols and alkynes. semanticscholar.org This one-pot procedure involves a sequential nucleophilic addition of a phenol (B47542) to an alkyne followed by an oxidative cyclization, offering a regioselective pathway to polysubstituted benzofurans. semanticscholar.org Furthermore, copper iodide has been utilized as a co-catalyst with palladium in Sonogashira coupling reactions between o-iodophenols and terminal alkynes, which then undergo intramolecular cyclization to form the benzofuran ring. researchgate.net

| Reaction Type | Catalyst System | Starting Materials | Key Features | Ref. |

| Intramolecular O-arylation | Copper(I) iodide | 1-(2-haloaryl)ketones | Effective for C-O bond formation. | nih.gov |

| Aerobic Oxidative Cyclization | Copper catalyst with O₂ | Phenols and alkynes | One-pot, regioselective synthesis. | semanticscholar.org |

| Sonogashira Coupling/Cyclization | Pd catalyst with CuI co-catalyst | o-Iodophenols and terminal alkynes | Forms benzofuran ring via C-C and C-O bond formation. | researchgate.net |

Iron(III)-Catalyzed Intramolecular Cyclizations and Halogenation Sequences

Iron(III) catalysts have emerged as a cost-effective and environmentally friendly option for the synthesis of benzofurans. A notable application is in one-pot processes that begin with the regioselective iron(III)-catalyzed halogenation of an aryl ring of a 1-aryl- or 1-alkylketone. nih.gov This is followed by a metal-catalyzed intramolecular O-arylation to form the benzofuran ring. nih.gov While copper is often used for the cyclization step, it has been demonstrated that an ultrapure iron(III) salt can catalyze both the halogenation and the subsequent cyclization. nih.gov

The regioselectivity of the initial iron(III)-catalyzed halogenation is a key advantage, allowing for the controlled introduction of a halogen at a specific position on the aromatic ring, which is crucial for the synthesis of specifically substituted benzofurans. nih.gov For instance, iron(III)-catalyzed iodination of a meta-substituted arylethanone proceeds exclusively at the position para to the activating methoxy (B1213986) group. nih.gov

| Reaction Type | Catalyst | Starting Materials | Key Features | Ref. |

| Halogenation/Cyclization | Iron(III) salt (e.g., FeCl₃, Fe(NO₃)₃·9H₂O) | 1-Aryl- or 1-alkylketones | One-pot, regioselective halogenation. | nih.gov |

| Oxidative Coupling/Condensation | FeCl₃·6H₂O | Phenols and β-keto esters | Dichotomous catalytic behavior (transition metal and Lewis acid). | acs.org |

Oxidative Cyclization Pathways (e.g., Iodine(III)-catalyzed)

Oxidative cyclization represents another important avenue for benzofuran synthesis. Hypervalent iodine reagents, specifically iodine(III) compounds, can induce the oxidative cyclization of suitable precursors. For example, 2-(2-nitroethyl)phenols can be converted to 3-alkyl-2-nitrobenzo[b]furans in good to excellent yields using an iodine(III)-mediated tandem oxidative cyclization. nih.gov This method provides an efficient route to functionalized 2-nitrobenzofurans, which can be challenging to synthesize via classical methods. nih.gov

In a similar vein, an iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes has been reported for the synthesis of 2-arylbenzofurans. nih.gov This reaction utilizes a catalytic amount of (diacetoxyiodo)benzene (B116549) in the presence of a stoichiometric oxidant. nih.gov These methods highlight the utility of hypervalent iodine compounds in facilitating the formation of the benzofuran ring through an oxidative process.

| Reaction Type | Catalyst/Reagent | Starting Materials | Key Features | Ref. |

| Tandem Oxidative Cyclization | Hypervalent iodine(III) reagent | 2-(2-Nitroethyl)phenols | Efficient synthesis of 2-nitrobenzofurans. | nih.gov |

| Oxidative Cyclization | Iodine(III) catalyst (e.g., PhI(OAc)₂) | 2-Hydroxystilbenes | Synthesis of 2-arylbenzofurans. | nih.gov |

Base-Promoted and Acid-Mediated Cyclization Protocols

Base-promoted and acid-mediated cyclizations are classical yet effective methods for constructing the benzofuran nucleus. It is well-established that 2-substituted benzofurans can be readily prepared from o-hydroxyarylalkynes under basic conditions. The base facilitates the deprotonation of the phenolic hydroxyl group, which then undergoes intramolecular nucleophilic attack on the alkyne moiety to form the furan ring.

Acid-catalyzed cyclization is also a viable strategy. For instance, the reaction of glyoxal (B1671930) with phenols in an acidic medium can lead to the formation of dihydrobenzofuro[2,3-b]benzofurans. researchgate.net More directly, acid-catalyzed cyclodehydration of α-aryloxy ketones can yield multisubstituted benzofurans. organic-chemistry.org

| Reaction Type | Catalyst/Promoter | Starting Materials | Key Features | Ref. |

| Intramolecular Cyclization | Base | o-Hydroxyarylalkynes | Common method for 2-substituted benzofurans. | |

| Cyclodehydration | Acid | α-Aryloxy ketones | Yields multisubstituted benzofurans. | organic-chemistry.org |

Reactions Involving Phenols and Alpha-Haloketones

The reaction between phenols and alpha-haloketones is a direct and versatile method for synthesizing benzofurans. This approach typically involves two key steps: O-alkylation of the phenol with the alpha-haloketone, followed by an intramolecular cyclization of the resulting α-aryloxy ketone. Iridium(III) catalysis has been shown to be effective for the cyclodehydration of α-aryloxy ketones at room temperature, initiated by C-H activation. organic-chemistry.org

Ruthenium-Catalyzed Dehydrative C-H Alkenylation and Annulation

Ruthenium-catalyzed reactions have gained prominence for their ability to facilitate C-H bond activation and subsequent functionalization. In the context of benzofuran synthesis, ruthenium(II) complexes can catalyze the oxidative alkenylation of phenols. nih.gov This process often involves the use of a directing group to achieve high chemo-, site-, and diastereoselectivity. nih.gov Mechanistic studies suggest that these reactions proceed through a reversible C-H bond activation to form a six-membered ruthenacycle intermediate. nih.gov

Furthermore, ruthenium-catalyzed alkyne annulations via C-H/O-H activation of phenols provide a direct route to benzofuran derivatives. rsc.org These reactions can be performed under electrochemical conditions, avoiding the need for chemical oxidants. acs.org The reaction of benzoic acids with internal alkynes in the presence of a ruthenium(II) catalyst can also lead to the formation of isocoumarins, which are structurally related to benzofurans. acs.org

| Reaction Type | Catalyst | Starting Materials | Key Features | Ref. |

| Oxidative Alkenylation | Cationic ruthenium(II) complexes | Phenols with directing groups | High selectivity, proceeds via ruthenacycle intermediate. | nih.gov |

| Alkyne Annulation | Ruthenium(II) catalyst | Phenols and alkynes | Can be performed electrochemically. | rsc.orgacs.org |

| C-H Activation/Annulation | Ruthenium(II) catalyst | N-alkoxybenzamides with alkynes | Inverse annulation pathway. | rsc.org |

Strategies for Precursor Synthesis Leading to Halogenated Benzofurans (e.g., from o-Bromophenol)

The synthesis of specifically halogenated benzofurans like this compound necessitates the preparation of appropriately substituted precursors. A common strategy involves the functionalization of readily available starting materials such as o-bromophenol. For instance, novel bromophenol derivatives can be synthesized through the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes, followed by demethylation. mdpi.com

The synthesis of dibenzofurans, which share a similar core structure, can be achieved from aryl halides and ortho-bromophenols via a one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reaction. For the synthesis of a precursor to this compound, one could envision a multi-step sequence starting from a commercially available di-substituted phenol or by introducing the required halogen atoms onto a phenol or benzoic acid derivative through electrophilic aromatic substitution reactions. For example, 2,4-dibromo-5-chlorobenzoic acid has been used as a starting material for the synthesis of other halogenated heterocyclic compounds. google.com

A plausible synthetic route to a precursor for this compound could involve the ortho-lithiation of a protected 3-bromo-4-chlorophenol (B78916) followed by reaction with an appropriate electrophile to introduce the necessary side chain for subsequent cyclization. The regioselective introduction of bromine and chlorine onto the aromatic ring is a critical step and often relies on the directing effects of existing substituents.

Advanced and Sustainable Synthetic Strategies for Halogenated Benzofurans

Recent advancements in organic synthesis have provided a robust toolbox for the construction of the benzofuran scaffold. For di-halogenated derivatives such as this compound, these methods often involve multi-step sequences, but an increasing emphasis is placed on process intensification and sustainability.

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. arkat-usa.org For the synthesis of substituted benzofurans, palladium-catalyzed coupling reactions are particularly prominent.

A widely used one-pot strategy involves an initial Sonogashira cross-coupling reaction between a halogenated phenol and a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. researchgate.netnih.govacs.org This approach is highly modular and can be adapted for the synthesis of complex halogenated benzofurans. For instance, a suitably substituted di-halogenated phenol could serve as the starting material. The process typically involves the coupling of an o-iodophenol with a terminal alkyne using a palladium catalyst, often in conjunction with a copper(I) co-catalyst, followed by cyclization to yield the 2-substituted benzofuran. nih.govacs.org

Key features of these one-pot protocols include:

Reduced Handling and Purification: By avoiding the isolation of intermediates, these methods save time, reduce solvent usage, and minimize product loss.

Catalyst Systems: The choice of catalyst and ligands is crucial. Systems based on Palladium(II) acetate, copper(I) iodide, and various phosphine ligands are common. arkat-usa.orgnih.gov Some protocols have been developed that are ligand-free, further simplifying the reaction setup. organic-chemistry.org

Transition-metal-free one-pot syntheses have also been developed, offering an alternative pathway that avoids the cost and potential toxicity of heavy metals. nih.govdiva-portal.org One such method involves the reaction of O-arylated products with ketones under acidic conditions, proceeding through a nih.govnih.gov-rearrangement and subsequent cyclization to form the benzofuran core. diva-portal.org

| Methodology | Key Reagents/Catalysts | Typical Starting Materials | Advantages | Reference |

|---|---|---|---|---|

| Palladium/Copper-Catalyzed Sonogashira Coupling & Cyclization | (PPh₃)PdCl₂, CuI, Triethylamine | o-Iodophenols, Terminal Alkynes | High efficiency, good functional group tolerance, modular. | nih.govacs.org |

| Palladium-Catalyzed Enolate Arylation | Pd(OAc)₂, Phosphine Ligands | o-Bromophenols, Enolizable Ketones | Direct formation of 2,3-disubstituted benzofurans. | dtu.dk |

| Transition-Metal-Free Smiles Rearrangement | Base (e.g., K₂CO₃) | 2-Fluorobenzonitriles, Substituted Alcohols | Mild conditions, avoids transition metals. | nih.gov |

| Acid-Catalyzed Heteroannulation | Acetic Acid (AcOH) | Benzoquinone derivatives, Cyclohexanones | Simple catalyst, direct access to complex fused systems. | dtu.dk |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of halogenated benzofuran synthesis, this involves the use of eco-friendly solvents and catalysts.

Green Solvents: Traditional syntheses often rely on volatile and potentially toxic organic solvents like DMF or toluene. researchgate.netnih.gov Green chemistry encourages the use of alternatives with a better environmental profile.

Deep Eutectic Solvents (DES): A reported green approach for benzofuran synthesis utilizes a deep eutectic solvent, such as one made from choline (B1196258) chloride and ethylene (B1197577) glycol. These solvents are often biodegradable, have low volatility, and can be recycled. acs.org

Water or Bio-derived Solvents: Water is an ideal green solvent, although the low solubility of many organic reagents can be a challenge. Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) offer a greener alternative to traditional chlorinated or aromatic solvents. acs.org

Eco-friendly Catalysis: The development of sustainable catalytic systems is a cornerstone of green chemistry.

Recyclable Catalysts: The use of heterogeneous or nanoparticle catalysts allows for easy separation from the reaction mixture and subsequent reuse, reducing waste and cost. organic-chemistry.org For example, palladium nanoparticles have been shown to effectively catalyze one-pot benzofuran synthesis via Sonogashira coupling and can be recycled without significant loss of activity. organic-chemistry.org

Catalyst-Free Reactions: Where possible, avoiding catalysts altogether represents the ideal green scenario. Visible-light-mediated cyclizations that proceed without any photocatalyst, oxidant, or transition metal have been reported, offering an atom-economic synthetic protocol. nih.govacs.org

Biomimetic Catalysis: The use of metalloporphyrins to mimic the action of cytochrome P450 enzymes represents a green approach to the oxidation of benzofurans, which can be a key step in their functionalization. researchgate.net

| Green Principle | Traditional Approach | Green Alternative | Example/Benefit | Reference |

|---|---|---|---|---|

| Safer Solvents | DMF, Toluene, DMAC | Deep Eutectic Solvents (DES), Water, 2-MeTHF | Use of Choline Chloride-Ethylene Glycol (ChCl.EG) as a recyclable, eco-friendly medium. | acs.org |

| Catalysis | Homogeneous Pd/Cu catalysts (single use) | Recyclable Pd nanoparticles, Heterogeneous catalysts, Catalyst-free methods | Nanoparticle catalysts can be recovered and reused. Visible-light promotion avoids metal catalysts entirely. | nih.govorganic-chemistry.org |

| Waste Prevention | Multi-step synthesis with intermediate purification | One-pot protocols | Reduces solvent waste from purification steps and improves atom economy. | arkat-usa.org |

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of safety, scalability, and cost-effectiveness. Continuous flow chemistry has emerged as a powerful technology that addresses many of the challenges associated with large-scale batch production. rsc.orgspringernature.com

Continuous flow reactors, such as Plug Flow Reactors (PFRs) or Packed Bed Reactors (PBRs), offer numerous advantages for the synthesis of halogenated benzofurans: rroij.com

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or the handling of hazardous reagents. rsc.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities. rsc.org

Scalability: Increasing production capacity is achieved by running the reactor for longer periods or by "scaling out" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors. rsc.org

Automation and Process Control: Flow systems are well-suited for automation, allowing for precise control over reaction parameters like temperature, pressure, and residence time, leading to consistent product quality.

For the synthesis of a compound like this compound, a palladium-catalyzed coupling and cyclization sequence could be adapted to a continuous flow process. nih.gov This might involve pumping streams of the halogenated phenol, the alkyne, and the catalyst solution through a heated tube or coil reactor. For reactions using a solid catalyst, a Packed Bed Reactor (PBR) would be employed, where the reactants flow through a column packed with the immobilized catalyst. rroij.com This setup simplifies product purification, as the catalyst is retained within the reactor. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reaction volumes and excellent heat transfer. rsc.org |

| Scalability | "Scaling up" can be complex and may require re-optimization of reaction conditions. | More straightforward "scaling out" or running for longer durations. rsc.org |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and mixing issues. | Highly efficient, allowing for precise control and reproducibility. rsc.org |

| Process Control | Parameters can vary throughout the large reactor volume. | Precise, automated control over temperature, pressure, and residence time. |

| Catalyst Handling | Homogeneous catalysts require separation; heterogeneous catalysts can be difficult to handle. | Ideal for packed-bed reactors with immobilized catalysts, simplifying separation and reuse. rroij.comnih.gov |

Chemical Reactivity and Transformations of 7 Bromo 6 Chloro 1 Benzofuran

Substitution Reactions at Aryl Halogen Positions

The carbon-halogen bonds at positions 6 (C-Cl) and 7 (C-Br) are key sites for functionalization through substitution reactions. The different nature of these two halogens allows for potential selectivity in these transformations.

Nucleophilic Aromatic Substitution (SNAr) is a plausible reaction pathway for 7-Bromo-6-chloro-1-benzofuran, particularly due to the presence of electron-withdrawing halogen substituents that can stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. youtube.commasterorganicchemistry.com

The mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups, such as the halogens on the ring, is crucial for stabilizing this intermediate. masterorganicchemistry.commasterorganicchemistry.com

Elimination: The leaving group departs, restoring the aromaticity of the ring. masterorganicchemistry.com

For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. youtube.com Consequently, the reactivity of the leaving group is often inverse to that seen in SN1 or SN2 reactions, with the order being F > Cl > Br > I. This is because more electronegative halogens make the carbon atom they are attached to more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com Therefore, in the case of this compound, a nucleophile might preferentially attack the carbon at the 6-position (C-Cl) over the 7-position (C-Br) under conditions that favor an SNAr mechanism. However, this pathway generally requires strong activation, and for many dihalogenated arenes, other reaction pathways like metal-catalyzed couplings are more common.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com The halogen substituents on this compound are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to benzene (B151609) itself. masterorganicchemistry.com This is due to their electron-withdrawing inductive effect.

However, halogens are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the reaction. masterorganicchemistry.comgla.ac.uk For this compound, the directing effects of the two halogens and the fused furan (B31954) ring must be considered. The dual halogenation reduces the electron density of the furan ring, which can direct electrophilic substitution to positions 2 or 5 of the benzofuran (B130515) system. The precise outcome would depend on the specific electrophile and reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Benzofurans

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated benzofurans are excellent substrates for these transformations. eie.gr The presence of both bromine and chlorine atoms on this compound opens up possibilities for selective and sequential coupling reactions.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. rsc.orgmdpi.comtcichemicals.com this compound can participate in Suzuki-Miyaura coupling to form more complex biaryl structures. The dual halogenation enhances the electron-withdrawing character of the molecule, which can increase its reactivity in such cross-coupling reactions.

A typical Suzuki-Miyaura reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The selective coupling at either the C-Br or C-Cl position is a key consideration, as discussed in the next section.

The efficiency and, crucially, the selectivity of metal-catalyzed cross-coupling reactions on polyhalogenated substrates are determined by the relative reactivity of the carbon-halogen bonds. nih.gov In palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, the reactivity of the organic halide typically follows the order: C-I > C-Br > C-OTf >> C-Cl. tcichemicals.com

This reactivity difference is fundamental to achieving site-selective functionalization of this compound. The C-Br bond at position 7 is significantly more reactive than the C-Cl bond at position 6. This allows for a selective Suzuki-Miyaura coupling to occur at the C-7 position while leaving the C-6 chlorine atom untouched. nih.govbeilstein-journals.org This provides a powerful synthetic handle for sequential, orthogonal cross-coupling reactions, where the resulting 7-aryl-6-chloro-1-benzofuran can undergo a second, different coupling reaction at the C-6 position. beilstein-journals.orgbeilstein-journals.org

| Halogen Position | Bond | Relative Reactivity | Potential for Selective Coupling |

|---|---|---|---|

| 7-Bromo | C-Br | High | Primary site for initial coupling |

| 6-Chloro | C-Cl | Low | Can be coupled after the C-Br site |

This differential reactivity allows for the synthesis of complex, unsymmetrically substituted benzofuran derivatives. For instance, a Suzuki-Miyaura reaction could be followed by a Buchwald-Hartwig amination or another type of coupling at the remaining chlorinated position.

Oxidation and Reduction Reactions of the Benzofuran Ring System

The benzofuran ring system itself can undergo oxidation and reduction, leading to different classes of compounds.

Oxidation: Oxidation of benzofurans can lead to the formation of benzofuranones. For example, 2-substituted benzofurans can be oxidized to the corresponding benzofuran-3(2H)-ones. acgpubs.org A specific method involves the oxidation of 2-BMIDA (N-methyliminodiacetic acid protected boronate) substituted benzofurans to yield benzofuranones. strath.ac.uk While not directly demonstrated on this compound, this suggests a plausible transformation pathway for the core heterocyclic structure. The reaction would likely yield this compound-2(3H)-one or other oxidized species depending on the reagents and conditions.

Ring-Opening and Ring-Expanding Transformations of Benzofurans

The benzofuran ring system, while aromatic, possesses a degree of reactivity in its furan component that allows for unique transformations. The 2,3-double bond can be considered as a (Z)-styryl phenyl ether, making it susceptible to specific reagents that can induce cleavage of the endocyclic C–O bond. kyoto-u.ac.jp These reactions are pivotal as they open up pathways to novel molecular frameworks, transforming the bicyclic heterocycle into other valuable chemical structures. Such transformations can be broadly categorized as either ring-opening, leading to linear structures, or as ring-expansion and skeletal reorganization, leading to different heterocyclic systems.

The cleavage of the endocyclic C2–O bond in benzofurans is a key step in their structural transformation. This process is challenging due to the bond's strength and the aromatic stability of the heterocycle. kyoto-u.ac.jp However, several distinct mechanistic pathways have been developed, primarily involving organometallic species or strong reducing agents. These mechanisms fundamentally alter the benzofuran skeleton, providing access to functionalized phenolic derivatives.

Recent studies have demonstrated that the dearomatization silylation of benzofurans can proceed via silyl (B83357) radical addition and subsequent C(2)-O bond scission under metal-free conditions. nih.govacs.org This process is believed to involve radical/single-electron transfer and acs.org-Brook rearrangement steps. nih.govacs.org

The primary mechanisms for C2–O bond cleavage via organometallic intermediates can be classified as follows:

Oxidative Addition: Low-valent transition metals, such as nickel, can insert into the C2–O bond. This is a common mechanism in cross-coupling reactions. kyoto-u.ac.jp

Addition followed by β-Elimination: An organometallic reagent can add across the 2,3-double bond, followed by β-heteroatom elimination to cleave the C-O bond. kyoto-u.ac.jp

1,2-Metalate Migration: The formation of an 'ate' complex, for example with manganese, can facilitate a 1,2-migration that results in ring-opening. kyoto-u.ac.jp

Reduction with Alkali Metal: The use of strong reducing agents like lithium metal can effect a reductive cleavage of the C2–O bond, forming a dianionic intermediate that can be trapped by various electrophiles. kyoto-u.ac.jp

Mechanisms of Endocyclic C2-O Bond Cleavage in Benzofurans

| Mechanism Type | Catalyst/Reagent | Key Intermediate | Resulting Product Type | Reference |

|---|---|---|---|---|

| Oxidative Addition | Nickel(0) complexes | Oxidative addition complex | ortho-Functionalized phenols | kyoto-u.ac.jp |

| Addition/β-Elimination | Rhodium catalysts with organoaluminum reagents | Metallacyclic intermediate | (Z)-o-Hydroxystilbenes | kyoto-u.ac.jp |

| 1,2-Metalate Migration | Manganese 'ate' complexes | Dianionic species | ortho-Alkenylphenols | kyoto-u.ac.jp |

| Reductive Cleavage | Lithium metal | Dianionic species | o-Hydroxystyrene derivatives | kyoto-u.ac.jp |

| Radical Addition/Scission | Silyl radicals (metal-free) | Radical adduct | Silylated ortho-alkenylphenols | nih.govacs.org |

Beyond simple ring-opening, advanced strategies known as "skeletal editing" allow for the precise modification of the benzofuran framework by inserting or swapping atoms. chemrxiv.orgnih.gov These methods enable the conversion of the benzofuran core into other biologically relevant heterocyclic systems, such as benzisoxazoles, benzoxazoles, or larger rings containing new heteroatoms. nih.govresearchgate.net

One powerful strategy involves the oxidative cleavage of the furan ring, followed by a controlled ring-closing step that incorporates a new atom. For instance, a C-to-N atom swap can be achieved by oxidative cleavage to form a ring-opened oxime intermediate, which can then be cyclized to yield a benzisoxazole or rearranged to form a benzoxazole. nih.govresearchgate.net

Another significant advancement is the transition-metal-catalyzed insertion of heteroatoms directly into the C2–O bond. This "aromatic metamorphosis" has been used to introduce a variety of elements, expanding the five-membered furan ring into a six-membered oxaheterocycle. acs.org For example, nickel-catalyzed reactions can insert a boron atom from bis(pinacolato)diboron, while manganese-catalyzed processes allow for the insertion of silicon, boron, phosphorus, germanium, and titanium using appropriate electrophiles. acs.orgacs.org These transformations create novel heterocyclic frameworks that are not readily accessible through traditional synthesis. acs.orgrsc.org

Skeletal Editing Strategies for Heteroatom Introduction in Benzofurans

| Strategy | Inserted Atom(s) | Reagents/Catalysts | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| C-to-N Atom Swap | Nitrogen | Oxidative cleavage (e.g., 1O2, N-nitrosomorpholine) followed by cyclization | Benzisoxazole, Benzoxazole | chemrxiv.orgnih.govresearchgate.net |

| Heteroatom Insertion | Boron (B) | Ni-NHC catalyst, Cs2CO3, B2pin2 | Oxaborin | acs.orgacs.org |

| Heteroatom Insertion | Silicon (Si) | Mn catalyst, organolithium reagent, then Si-based electrophile | Oxasiline | acs.org |

| Heteroatom Insertion | Phosphorus (P) | Mn catalyst, organolithium reagent, then P-based electrophile | Oxaphosphorine | acs.org |

| Heteroatom Insertion | Germanium (Ge) | Mn catalyst, organolithium reagent, then Ge-based electrophile | Oxagermanine | acs.org |

| Heteroatom Insertion | Titanium (Ti) | Mn catalyst, organolithium reagent, then Ti-based electrophile | Oxatitanine | acs.org |

Spectroscopic Characterization of Halogenated Benzofuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Hydrogen Connectivity and Chemical Shift Analysis

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms within a molecule. For 7-Bromo-6-chloro-1-benzofuran, the ¹H-NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the benzofuran (B130515) core. The electron-withdrawing effects of the bromine and chlorine atoms, as well as the oxygen of the furan (B31954) ring, will influence the chemical shifts of these protons, typically causing them to resonate at lower fields (higher ppm values).

Detailed research findings on the specific ¹H-NMR chemical shifts and coupling constants for this compound are not publicly available in the searched literature. The data presented in the following table is a hypothetical representation based on known trends for similar halogenated benzofurans.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.6 - 7.8 | d | ~2.2 |

| H-3 | 6.8 - 7.0 | d | ~2.2 |

| H-4 | 7.4 - 7.6 | s | - |

| H-5 | 7.3 - 7.5 | s | - |

Interactive Data Table: Predicted ¹H-NMR Data for this compound

Note: This table is for illustrative purposes as experimental data is not available.

Carbon Nuclear Magnetic Resonance (¹³C-NMR) and DEPT-135 for Carbon Framework Elucidation

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The carbons directly bonded to the electronegative halogen and oxygen atoms are expected to be significantly deshielded.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a crucial NMR experiment that helps in differentiating between CH, CH₂, and CH₃ groups. In the case of this compound, which contains only CH and quaternary carbons, a DEPT-135 spectrum would show positive signals for the CH carbons and no signals for the quaternary carbons.

Specific experimental ¹³C-NMR and DEPT-135 data for this compound could not be retrieved from the available literature. The table below presents predicted chemical shifts based on the analysis of related structures.

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C-2 | 145 - 148 | CH |

| C-3 | 105 - 108 | CH |

| C-3a | 128 - 131 | C |

| C-4 | 125 - 128 | CH |

| C-5 | 120 - 123 | CH |

| C-6 | 127 - 130 | C |

| C-7 | 115 - 118 | C |

| C-7a | 154 - 157 | C |

Interactive Data Table: Predicted ¹³C-NMR and DEPT-135 Data for this compound

Note: This table is for illustrative purposes as experimental data is not available.

Advanced NMR Techniques for Regiochemical and Stereochemical Assignments

To unambiguously confirm the regiochemistry of the halogen substitution, advanced two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. An HSQC experiment would correlate the proton signals with their directly attached carbon signals, confirming the C-H connectivities. An HMBC experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the positions of the bromine and chlorine atoms on the benzene (B151609) ring by observing correlations between the aromatic protons and the quaternary carbons bearing the halogens. NOESY (Nuclear Overhauser Effect Spectroscopy) could also be used to determine through-space proximity of protons, further confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak.

While specific experimental HRMS data was not found, the theoretical monoisotopic mass and the expected isotopic pattern can be calculated.

| Ion | Calculated m/z |

| [M]⁺ (C₈H₄⁷⁹Br³⁵Cl) | 229.9134 |

| [M+2]⁺ | 231.9114 |

| [M+4]⁺ | 233.9093 |

Interactive Data Table: Predicted HRMS Data for this compound

Note: This table is for illustrative purposes as experimental data is not available.

Fragmentation Patterns in Halogenated Benzofurans for Structural Confirmation

In an electron ionization mass spectrum (EI-MS), this compound would undergo fragmentation, providing valuable structural information. The fragmentation pattern would be characterized by the loss of the halogen atoms and other small neutral molecules. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (Br• or Cl•) followed by the loss of carbon monoxide (CO) from the furan ring. The relative abundance of the fragment ions would help in confirming the proposed structure. The presence of the bromine and chlorine isotopes would also be reflected in the isotopic patterns of the fragment ions containing these halogens.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of absorption bands that are characteristic of its core structure and substituents. While a definitive spectrum for this specific compound is not publicly available, the expected absorption regions can be predicted based on the analysis of similar benzofuran and halogenated aromatic compounds. acs.orgacs.orgcuestionesdefisioterapia.comscirp.org

The primary vibrational modes anticipated for this compound include:

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the benzene and furan rings typically appear in the region of 3100-3000 cm⁻¹. acs.orgacs.org

Aromatic C=C Stretching: The in-ring carbon-carbon stretching vibrations of the benzofuran skeleton are expected to produce several bands in the 1600-1450 cm⁻¹ region. These bands are characteristic of the aromatic system. acs.orgacs.org

C-O-C Stretching: The ether linkage within the furan ring will give rise to characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch is typically strong and appears in the 1250-1200 cm⁻¹ range, while the symmetric stretch is often weaker and found around 1070-1020 cm⁻¹. acs.org

C-Cl Stretching: The carbon-chlorine bond stretch is expected in the 850-550 cm⁻¹ region. The exact position can be influenced by the substitution pattern on the aromatic ring. cuestionesdefisioterapia.com

C-Br Stretching: The carbon-bromine stretching vibration is anticipated to occur at a lower frequency than the C-Cl stretch, typically in the 690-515 cm⁻¹ range. cuestionesdefisioterapia.com

The following table summarizes the predicted IR absorption bands and their corresponding functional groups for this compound.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 1600-1450 | Aromatic C=C | In-ring Stretching |

| 1250-1200 | C-O-C (Ether) | Asymmetric Stretching |

| 1070-1020 | C-O-C (Ether) | Symmetric Stretching |

| 850-550 | C-Cl | Stretching |

| 690-515 | C-Br | Stretching |

This table is predictive and based on data from structurally similar compounds.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of synthesized compounds and for separating them from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be the standard approach, utilizing a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. galaxus.chnih.govtandfonline.comjst.go.jp

A typical HPLC analysis for purity determination would involve dissolving a sample of this compound in a suitable organic solvent and injecting it into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A common mobile phase for benzofuran derivatives consists of a gradient mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid or acetic acid to improve peak shape. nih.govtandfonline.com The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For a high-purity sample, the chromatogram should display a single, sharp, and symmetrical peak. The presence of additional peaks would indicate impurities. jst.go.jp

The following table outlines a hypothetical HPLC method for the purity analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical method and may require optimization for specific samples.

GC-MS is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide information on its volatility and fragmentation pattern upon electron ionization, which is crucial for its structural confirmation and the identification of any volatile impurities. nih.govacs.orgfigshare.comnih.gov

In a GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. acs.org

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This combination results in a characteristic cluster of peaks for the molecular ion and any fragments containing both halogen atoms, which is a powerful tool for confirming the presence of bromine and chlorine in the molecule. acs.org

The following table summarizes the expected major ions in the mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Ion |

| [M]⁺ | Molecular Ion |

| [M-Br]⁺ | Fragment with loss of Bromine |

| [M-Cl]⁺ | Fragment with loss of Chlorine |

| [M-CO]⁺ | Fragment with loss of Carbon Monoxide |

| [C₇H₄BrCl]⁺ | Benzene ring fragment |

This table is predictive and based on general fragmentation patterns of halogenated aromatic compounds.

Structure Activity Relationship Sar Studies of Halogenated Benzofuran Derivatives

Impact of Halogen Substitution Patterns on Molecular Recognition and Biological Activity

The introduction of halogens, such as bromine and chlorine, onto the benzofuran (B130515) ring system is a well-established method for enhancing the biological, including anticancer, activities of these compounds. nih.govmdpi.com This enhancement is largely attributed to the ability of halogens to modulate the molecule's properties and engage in specific, influential interactions.

Role of Halogen Positions (e.g., 6- and 7-positions) on Physicochemical Properties

The position of halogen substituents on the benzofuran core is a critical determinant of the molecule's physicochemical characteristics and, consequently, its biological activity. nih.govresearchgate.net The location of halogens, such as at the 6- and 7-positions, directly influences properties like lipophilicity, electronic distribution, and steric profile. nih.gov These modifications play a significant role in how the molecule is absorbed, distributed, metabolized, and excreted within a biological system. nih.gov

For instance, the number, position, and type of halogen atom affect the lipophilicity and solubility of the compound, which are primary determinants of its absorption. nih.gov The introduction of halogens can also alter the electronic nature of the benzofuran ring, which can be beneficial for its cytotoxic properties. nih.gov Research has shown that the specific placement of halogens is of great importance, with different substitution patterns leading to varied biological outcomes. nih.govnih.gov For example, in a series of hydroxylated 2-phenylbenzofuran (B156813) derivatives, the simultaneous introduction of a halogen at the 7-position of the benzofuran scaffold resulted in improved inhibitory activity against cholinesterase. nih.gov This underscores the principle that the precise positioning of halogens is a key factor in the design of potent bioactive molecules. researchgate.net

Halogen Bonding Interactions and their Influence on Binding Affinity

A key factor in the enhanced biological activity of halogenated benzofurans is their ability to form halogen bonds. mdpi.comnih.gov A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom is attracted to a nucleophilic site on another molecule. nih.govmdpi.com Although weaker than hydrogen bonds, these interactions are highly directional and can significantly contribute to the binding affinity of a ligand to its biological target. researchgate.netnih.gov

The formation of a halogen bond can lead to a substantial increase in the potency of a compound. mdpi.com For example, the interaction between a halogen atom on the benzofuran derivative and a nucleophilic site within a protein's binding pocket can stabilize the ligand-protein complex, resulting in enhanced inhibitory activity. nih.govmdpi.com This has been observed in various contexts, including the development of anticancer agents where halogen bonding plays a crucial role in improving the efficacy of the compounds. nih.govresearchgate.net The specific geometry and strength of the halogen bond are dependent on the nature of the halogen and the interacting nucleophile, making it a tunable parameter in drug design.

Influence of Peripheral Substituents on the Benzofuran Core's Bioactivity Profile

For example, the introduction of hydrophilic groups, like piperidine, can improve the physicochemical properties of the compound. nih.gov Similarly, the presence of methoxy (B1213986) groups has been shown to be beneficial in certain contexts, while their absence can be detrimental to activity. nih.gov In some series of benzofuran derivatives, electron-donating groups on the benzofuran core were found to enhance inhibitory effects. mdpi.com

The interplay between the halogen atoms and other substituents is a key aspect of SAR studies. For instance, research on 2-phenylbenzofuran derivatives highlighted the importance of hydroxyl groups on the phenyl ring in conjunction with a halogen at the 7-position of the benzofuran for cholinesterase inhibitory activity. nih.govsci-hub.box Conversely, in another study, replacing a hydroxyl group with a halogen on the 2-phenyl ring reduced the inhibitory activity against Staphylococcus aureus Sortase A. xjtlu.edu.cn These findings demonstrate that a holistic approach, considering all substituents on the benzofuran scaffold, is necessary for the rational design of potent and selective bioactive compounds. nih.govnih.gov

Design Principles for Modulating Bioactive Properties in Halogenated Benzofuran Analogs

The design of bioactive halogenated benzofuran analogs is guided by a set of principles derived from extensive SAR studies. nih.govresearchgate.net A primary principle is the strategic placement of halogen atoms to optimize interactions with the target protein and to fine-tune the molecule's physicochemical properties. nih.govsemanticscholar.org The position of the halogen is often more critical than the nature of the halogen itself in determining cytotoxic activity. nih.gov

Furthermore, the concept of hybrid molecules, where the halogenated benzofuran scaffold is combined with other bioactive pharmacophores like chalcone, triazole, or piperazine, has emerged as a promising strategy for developing potent agents. mdpi.com This approach aims to leverage the synergistic effects of the different molecular fragments to achieve enhanced efficacy. The overarching goal is to create molecules with high affinity and selectivity for their intended biological target, thereby maximizing therapeutic potential. nih.govmdpi.com

Computational Approaches in SAR Analysis

Computational methods, particularly molecular docking, have become indispensable tools in the SAR analysis of halogenated benzofuran derivatives. nih.govsci-hub.box These techniques provide valuable insights into the molecular basis of their biological activity and guide the rational design of new, more potent analogs.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. scispace.com For halogenated benzofuran derivatives, docking simulations can elucidate the specific interactions between the ligand and the amino acid residues within the binding site of a target protein. nih.govsci-hub.box

These simulations can reveal the crucial role of halogen bonds, hydrogen bonds, and hydrophobic interactions in stabilizing the ligand-receptor complex. scispace.com For example, docking studies have been used to identify the binding modes of benzofuran derivatives in the active sites of enzymes like cholinesterase and to understand how halogen substitution enhances inhibitory activity. nih.govsci-hub.box By providing a detailed, three-dimensional view of the ligand-target interactions, molecular docking helps to explain the observed SAR and provides a predictive framework for designing novel inhibitors with improved binding affinity and selectivity. scispace.com

Interactive Data Table: Halogenated Benzofuran Derivatives and Their Biological Activities

| Compound | Substituents | Biological Activity | Reference |

| 7-Bromo-6-chloro-1-benzofuran | 7-Bromo, 6-Chloro | Antimicrobial and anticancer potential | |

| 2-Phenylbenzofuran Derivative | 7-Halogen, Hydroxylated 2-phenyl | Cholinesterase inhibition | nih.govsci-hub.box |

| Halogenated Benzofuran | Bromine or Chlorine on benzofuran ring | Anticancer activity | nih.govmdpi.com |

| Piperidine-substituted Benzofuran | Halogen, Piperidine | Antiproliferative activity | nih.gov |

| Benzofuran-chalcone Hybrid | Halogen, Chalcone moiety | Antigrowth effects | scispace.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations have emerged as a powerful tool in medicinal chemistry and materials science for predicting the electronic structure and reactivity of molecules, thereby providing insights into their structure-activity relationships (SAR). nih.gov For halogenated benzofuran derivatives, including this compound, these computational methods offer a theoretical framework to understand how the nature and position of halogen substituents influence the molecule's biological and chemical properties. mdpi.com

Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to obtain optimized molecular geometries and electronic properties. semanticscholar.orgresearchgate.net These studies can elucidate key parameters that govern the reactivity and interaction of the molecule with biological targets.

Key electronic parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For instance, the introduction of a chlorine atom to a pyrene (B120774) ring has been shown to alter the HOMO-LUMO gap, thereby affecting the molecule's conductivity and reactivity. researchgate.net

Furthermore, these calculations can map the electrostatic potential (ESP) on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are significant for a drug's binding affinity to its receptor. nih.gov Computational studies have suggested that appropriately substituted benzofuran scaffolds can exhibit electrostatic potentials similar to other bioactive molecules, indicating their potential for pharmacological activity. ehu.eus The dual halogenation with bromine and chlorine in this compound is expected to significantly enhance the electron-withdrawing effects, thereby increasing its reactivity in reactions like cross-coupling.

Hirshfeld surface analysis, another computational technique, has revealed that substituting with bromine at position 7 can increase the molecular polarizability by 12–15% compared to chlorine analogues, which can influence intermolecular interactions.

The following table summarizes typical data obtained from DFT calculations on halogenated and related heterocyclic compounds, illustrating the type of predictive information that can be generated for this compound.

| Calculated Parameter | Significance | Representative Value (for related compounds) |

| HOMO Energy | Electron-donating ability | -0.24189 a.u. researchgate.net |

| LUMO Energy | Electron-accepting ability | -0.04354 a.u. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity & stability | 5.39512 eV researchgate.net |

| Dipole Moment | Molecular polarity | Varies with substitution pattern |

| Electrostatic Potential | Sites for intermolecular interactions | Identifies electrophilic/nucleophilic regions |

Applications of Halogenated Benzofuran Derivatives in Chemical Biology and Materials Science

Role as Synthetic Precursors for Complex Bioactive Molecules

Halogenated benzofurans, including 7-Bromo-6-chloro-1-benzofuran, are valuable intermediates in the synthesis of more complex and biologically active molecules. Current time information in Pasuruan, ID. The presence of two distinct halogen atoms provides opportunities for selective and sequential chemical transformations, such as cross-coupling reactions and nucleophilic substitutions.

The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited in synthetic strategies. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Current time information in Pasuruan, ID.rsc.org This allows for the selective functionalization at the 7-position of the benzofuran (B130515) ring. For instance, a Suzuki-Miyaura coupling reaction could be performed to introduce an aryl or heteroaryl group at the C-7 position, leaving the chloro substituent at the C-6 position available for subsequent transformations. This stepwise approach enables the construction of intricate molecular architectures.

Research on related halogenated benzofuran derivatives has demonstrated their utility in synthesizing compounds with significant biological activities. For example, various benzofuran analogs have shown cytotoxic effects against cancer cell lines, and the specific halogen substitutions were found to be crucial for their activity. Current time information in Pasuruan, ID.researchgate.net Studies have also indicated that certain benzofuran derivatives possess potent antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Current time information in Pasuruan, ID. The synthesis of these bioactive derivatives often relies on the functionalization of a halogenated benzofuran core. Current time information in Pasuruan, ID.

Utility in the Development of Functional Organic Materials

The unique electronic properties of halogenated benzofurans make them promising candidates for applications in materials science, particularly in the field of organic electronics. Current time information in Pasuruan, ID.rsc.org The benzofuran ring system itself is a key structural element in various organic materials. researchgate.net The introduction of halogen atoms can modulate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for the performance of organic electronic devices. Current time information in Pasuruan, ID.

The dual halogenation in this compound enhances the electron-withdrawing nature of the substituents, which can be beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Current time information in Pasuruan, ID.mdpi.com These properties can influence charge transport and photophysical characteristics of the resulting materials. While specific studies on this compound in this context are not widely reported, the general principles of using halogenated aromatic compounds in organic electronics suggest its potential as a building block for functional materials.

Mechanistic Probes in Biochemical Pathways

Halogenated organic molecules can serve as valuable tools for studying biochemical pathways. The introduction of a halogen atom can create a specific site for interaction with biological macromolecules or act as a reporter group for spectroscopic analysis. While direct studies employing this compound as a mechanistic probe are not extensively documented, the principles of its use can be inferred from studies on similar compounds.

The halogen atoms on the benzofuran ring can enhance the binding affinity of the molecule to specific enzymes or receptors. Current time information in Pasuruan, ID. This enhanced affinity can be utilized to probe the active site of an enzyme or to act as an inhibitor to study its function in a particular pathway. For example, studies on cytochrome P450 enzymes have suggested that halogenated compounds can act as inhibitors, thereby influencing drug metabolism and pharmacokinetics. Current time information in Pasuruan, ID. The specific substitution pattern of this compound could potentially be used to investigate the steric and electronic requirements of a binding pocket in a target protein.

Design of Ligands for Specific Molecular Targets

The design of ligands that bind to specific biological targets is a cornerstone of drug discovery and chemical biology. Halogenated benzofurans provide a versatile scaffold for the development of such ligands. The ability to selectively functionalize the C-Br and C-Cl positions allows for the systematic exploration of the chemical space around the benzofuran core to optimize interactions with a target protein.

Molecular docking studies are often employed to predict the binding affinity of small molecules to protein targets. Current time information in Pasuruan, ID. The bromine and chlorine atoms of this compound can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and ligand binding. The position of these halogens is a critical determinant of biological activity. nih.gov

For instance, in the development of anticancer agents, the introduction of halogens into the benzofuran ring has been shown to significantly increase cytotoxic activities. nih.gov This is often attributed to the improved binding affinity to the target protein due to interactions like halogen bonding. nih.gov Similarly, in the design of antimicrobial agents, the specific placement of halogens on the benzofuran ring has been shown to be essential for their activity against various bacterial and fungal species. rsc.org While specific ligands derived from this compound are not widely reported, the principles of structure-activity relationship (SAR) studies on related compounds highlight its potential as a starting point for the design of potent and selective ligands. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-6-chloro-1-benzofuran, and what challenges arise in its regioselective halogenation?